6-tert-Butyl-2,3,4,5-tetrahydropyridine
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Overview
Description
6-tert-Butyl-2,3,4,5-tetrahydropyridine is a heterocyclic compound with the molecular formula C₉H₁₇N It is a derivative of tetrahydropyridine, characterized by the presence of a tert-butyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-2,3,4,5-tetrahydropyridine typically involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .
Scientific Research Applications
6-tert-Butyl-2,3,4,5-tetrahydropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism can vary depending on the context of its application, such as neuroprotection or anti-inflammatory effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct structural and functional characteristics.
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma properties, used in flavoring.
Uniqueness: 6-tert-Butyl-2,3,4,5-tetrahydropyridine is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
90949-17-0 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-tert-butyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C9H17N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H2,1-3H3 |
InChI Key |
GYOXQZZYNAPKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NCCCC1 |
Origin of Product |
United States |
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